Cas no 1637679-04-9 ((1R)-1-(quinolin-3-yl)ethan-1-ol)

(1R)-1-(quinolin-3-yl)ethan-1-ol 化学的及び物理的性質
名前と識別子
-
- (1R)-1-(quinolin-3-yl)ethan-1-ol
- 3-Quinolinemethanol, α-methyl-, (αR)-
- 1637679-04-9
- SCHEMBL19688524
- EN300-1825693
-
- インチ: 1S/C11H11NO/c1-8(13)10-6-9-4-2-3-5-11(9)12-7-10/h2-8,13H,1H3/t8-/m1/s1
- InChIKey: SKBHMOHCXMUCPS-MRVPVSSYSA-N
- ほほえんだ: N1C2C(=CC=CC=2)C=C([C@@H](C)O)C=1
計算された属性
- せいみつぶんしりょう: 173.084063974g/mol
- どういたいしつりょう: 173.084063974g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 13
- 回転可能化学結合数: 1
- 複雑さ: 172
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 33.1Ų
- 疎水性パラメータ計算基準値(XlogP): 1.7
じっけんとくせい
- 密度みつど: 1.171±0.06 g/cm3(Predicted)
- ふってん: 334.7±17.0 °C(Predicted)
- 酸性度係数(pKa): 13.75±0.20(Predicted)
(1R)-1-(quinolin-3-yl)ethan-1-ol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1825693-1.0g |
(1R)-1-(quinolin-3-yl)ethan-1-ol |
1637679-04-9 | 1g |
$1172.0 | 2023-06-02 | ||
Enamine | EN300-1825693-2.5g |
(1R)-1-(quinolin-3-yl)ethan-1-ol |
1637679-04-9 | 2.5g |
$1931.0 | 2023-09-19 | ||
Enamine | EN300-1825693-5.0g |
(1R)-1-(quinolin-3-yl)ethan-1-ol |
1637679-04-9 | 5g |
$3396.0 | 2023-06-02 | ||
Enamine | EN300-1825693-10g |
(1R)-1-(quinolin-3-yl)ethan-1-ol |
1637679-04-9 | 10g |
$4236.0 | 2023-09-19 | ||
Enamine | EN300-1825693-0.05g |
(1R)-1-(quinolin-3-yl)ethan-1-ol |
1637679-04-9 | 0.05g |
$827.0 | 2023-09-19 | ||
Enamine | EN300-1825693-1g |
(1R)-1-(quinolin-3-yl)ethan-1-ol |
1637679-04-9 | 1g |
$986.0 | 2023-09-19 | ||
Enamine | EN300-1825693-0.25g |
(1R)-1-(quinolin-3-yl)ethan-1-ol |
1637679-04-9 | 0.25g |
$906.0 | 2023-09-19 | ||
Enamine | EN300-1825693-0.1g |
(1R)-1-(quinolin-3-yl)ethan-1-ol |
1637679-04-9 | 0.1g |
$867.0 | 2023-09-19 | ||
Enamine | EN300-1825693-10.0g |
(1R)-1-(quinolin-3-yl)ethan-1-ol |
1637679-04-9 | 10g |
$5037.0 | 2023-06-02 | ||
Enamine | EN300-1825693-0.5g |
(1R)-1-(quinolin-3-yl)ethan-1-ol |
1637679-04-9 | 0.5g |
$946.0 | 2023-09-19 |
(1R)-1-(quinolin-3-yl)ethan-1-ol 関連文献
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Cristina Pascual-Gonzalez,Giorgio Schileo,Amir Khesro,Iasmi Sterianou,Dawei Wang,Ian M. Reaney,Antonio Feteira J. Mater. Chem. C, 2017,5, 1990-1996
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2. Calcium sulfate hemihydrate whisker reinforced polyvinyl alcohol with improved shape memory effect†Wenpeng Zhao,Chuanhui Gao,Hongfei Sang,Jun Xu,Chuanxing Wang,Yumin Wu RSC Adv., 2016,6, 52982-52986
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Fumio Hamada,Manabu Yamada,Yoshihiko Kondo,Shin-ichi Ito,Uichi Akiba CrystEngComm, 2011,13, 6920-6922
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Przemysław Biegański,Łukasz Szczupak,Konrad Kowalski RSC Chem. Biol., 2021,2, 368-386
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Katharina Franziska Pirker Food Funct., 2010,1, 262-268
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Yue-Jian Liang,Zhi-Wen Zhao,Yun Geng,Qing-Qing Pan,Hao-Yu Gu,Liang Zhao,Min Zhang,Shui-Xing Wu New J. Chem., 2020,44, 9767-9774
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Wenna Zhang,Yingxu Wei,Xinqiang Wu,Shutao Xu,Zhongmin Liu Chem. Commun., 2020,56, 8063-8066
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Valerie G. Brunton,Duncan Graham,Karen Faulds Analyst, 2020,145, 7225-7233
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Marie Versaevel,Maryam Riaz,Thomas Grevesse,Sylvain Gabriele Soft Matter, 2013,9, 6665-6676
(1R)-1-(quinolin-3-yl)ethan-1-olに関する追加情報
Comprehensive Overview of (1R)-1-(quinolin-3-yl)ethan-1-ol (CAS No. 1637679-04-9): Properties, Applications, and Industry Insights
The compound (1R)-1-(quinolin-3-yl)ethan-1-ol (CAS No. 1637679-04-9) is a chiral alcohol derivative of quinoline, a heterocyclic aromatic organic compound. Its unique structure, featuring a stereogenic center at the 1-position of the ethyl group attached to the quinolin-3-yl moiety, makes it a valuable intermediate in pharmaceutical and fine chemical synthesis. The R-configuration at the chiral center is particularly significant for applications requiring enantioselectivity, such as asymmetric catalysis and drug development.
In recent years, the demand for chiral building blocks like (1R)-1-(quinolin-3-yl)ethan-1-ol has surged due to advancements in targeted drug design and green chemistry. Researchers are increasingly focusing on sustainable synthesis routes for such compounds, aligning with global trends toward eco-friendly manufacturing. The compound's quinoline scaffold is also of interest in material science, particularly in the development of organic light-emitting diodes (OLEDs) and fluorescent probes.
The pharmacological potential of (1R)-1-(quinolin-3-yl)ethan-1-ol is another area of active exploration. Quinoline derivatives are known for their bioactivity, including antimicrobial, anticancer, and anti-inflammatory properties. This compound's enantiopure form could enhance the efficacy of drug candidates by minimizing off-target effects, a critical consideration in modern precision medicine. Its solubility and stability profile further support its utility in formulation development.
From a synthetic chemistry perspective, CAS No. 1637679-04-9 is often synthesized via asymmetric reduction of the corresponding ketone or through enzymatic resolution. These methods are favored for their atom economy and compatibility with green chemistry principles. The compound's purification and characterization typically involve techniques like HPLC, NMR spectroscopy, and X-ray crystallography, ensuring high chemical purity and stereochemical integrity.
Industry stakeholders frequently search for suppliers of (1R)-1-(quinolin-3-yl)ethan-1-ol, synthetic protocols, and safety data sheets for this compound. Additionally, queries about its regulatory status and patent landscape reflect its commercial relevance. As the push for chiral auxiliaries and enantioselective catalysts grows, CAS No. 1637679-04-9 is poised to remain a compound of significant interest in both academic and industrial settings.
In summary, (1R)-1-(quinolin-3-yl)ethan-1-ol represents a versatile and strategically important molecule in modern chemistry. Its applications span drug discovery, material science, and catalysis, driven by its chiral purity and functional group compatibility. As research continues to uncover new uses for this compound, its role in advancing sustainable chemistry and innovative therapeutics will likely expand further.
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